REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([CH2:8][N:9]=C(C1C=CC=CC=1)C1C=CC=CC=1)=[O:7])([CH3:4])[CH3:3].[CH:23]1(Br)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[C:2]([O:5][C:6](=[O:7])[CH:8]([NH2:9])[CH:23]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1)([CH3:4])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
6.83 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
|
Name
|
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
|
Quantity
|
6.84 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.2 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)Br
|
Name
|
CsOH H2O
|
Quantity
|
34.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(R)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphthol[7,6,1,2-cde]azepinium bromide
|
Quantity
|
6.84 μmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −10° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C
|
Type
|
WAIT
|
Details
|
at RT for 4 days
|
Duration
|
4 d
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at RT for another 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with DCM
|
Type
|
DISSOLUTION
|
Details
|
conc. and the residue was redissolved in 100 mL THF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to half of its volume
|
Type
|
EXTRACTION
|
Details
|
extracted twice with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried over MgSO4 and conc. in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |